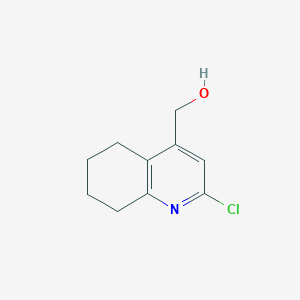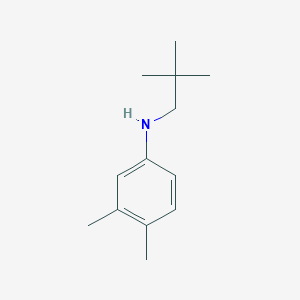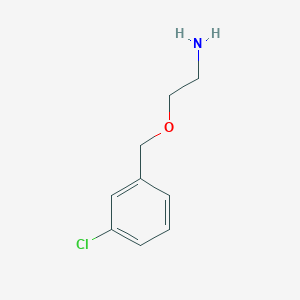![molecular formula C12H21NO2 B15272603 Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dimethyl-2-azaspiro[44]nonane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is also common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but with different substituents.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a tert-butyl ester group.
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride: Similar structure with a different position of the ester group.
Uniqueness
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 7,7-positions provides steric hindrance, potentially affecting its interactions with molecular targets and its overall stability .
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
methyl 8,8-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2)4-5-12(7-11)8-13-6-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3 |
Clave InChI |
YUHVKYWIHUEYMP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C1)CNCC2C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


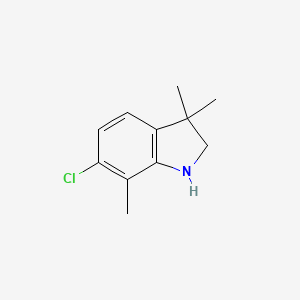
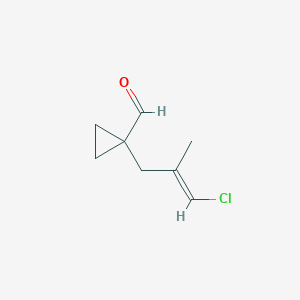
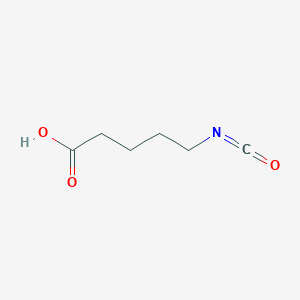
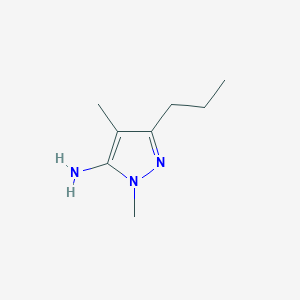
amine](/img/structure/B15272542.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
